Polymerase Compatibility for dUTP Incorporation
dUTP sodium salt is efficiently utilized as a substrate by Thermus aquaticus (Taq) DNA polymerase but exhibits highly inefficient incorporation by three other thermostable DNA polymerases tested [1]. This differential efficiency was attributed to lower dUMP incorporation relative to dTMP, increased proofreading activity toward dUMP, relative termination at dUMP residues, and, in the case of Pyrococcus furiosus polymerase, intrinsic thermostable dUTPase activity [1]. Quantitatively, for Φ29 DNA polymerase, the catalytic efficiency (Kcat/Km) for dUTP incorporation is 1.9 × 10⁻³ nM⁻¹·min⁻¹, compared to 4.5 × 10⁻³ nM⁻¹·min⁻¹ for dTTP, representing a 2.4-fold lower efficiency [2].
| Evidence Dimension | Catalytic efficiency (Kcat/Km) of nucleotide incorporation |
|---|---|
| Target Compound Data | 1.9 × 10⁻³ nM⁻¹·min⁻¹ (dUTP with Φ29 polymerase) |
| Comparator Or Baseline | 4.5 × 10⁻³ nM⁻¹·min⁻¹ (dTTP with Φ29 polymerase) |
| Quantified Difference | 2.4-fold lower catalytic efficiency for dUTP |
| Conditions | Φ29 DNA polymerase kinetic assay; Km for dUTP = 28.2 ± 4.1 nM; Kcat = 0.053 min⁻¹ |
Why This Matters
Procurement decisions for PCR workflows must pair dUTP sodium salt exclusively with compatible polymerases (e.g., Taq, Q5U) to avoid amplification failure, as three of four thermostable polymerases tested fail to efficiently incorporate dUTP.
- [1] Slupphaug, G., Alseth, I., Eftedal, I., Volden, G., & Krokan, H. E. (1993). Low Incorporation of dUMP by Some Thermostable DNA Polymerases May Limit Their Use in PCR Amplifications. Analytical Biochemistry, 211(2), 164-169. View Source
- [2] Rodriguez, I., Lázaro, J. M., Salas, M., & de Vega, M. (2008). Involvement of the TPR2 subdomain movement in the activities of Φ29 DNA polymerase. Proc Natl Acad Sci USA, 105(49), 19044-19049. Table 1. View Source
